Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h6H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKZJGYVJHJLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized through a multi-component reaction involving cyclohexane-1,3-dione, substituted benzaldehydes, and N-arylacetoacetamides in the presence of ammonium acetate under solvent-free conditions at temperatures ranging from 150°C to 160°C . Another method involves the reaction of various substituted 2,4-dichloroquinolines with methyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in the presence of powdered potassium carbonate as a mild and efficient base at controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale multi-component reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The presence of electron-withdrawing groups (e.g., ketones, esters) activates the quinoline ring for nucleophilic attacks. Key observations include:
-
Aromatic substitution : The 4-oxo group and ester moiety direct nucleophiles to specific positions on the hexahydroquinoline core.
-
Reagents : Amines, thiols, and alkoxides react under mild conditions (50–80°C, polar aprotic solvents like DMF).
-
Microwave-assisted synthesis : Enhances reaction efficiency (yields improved by 15–20% compared to conventional heating).
Example :
Oxidation Reactions
Methyl and alkyl substituents undergo oxidation, particularly at benzylic or allylic positions:
-
Methyl → Carboxylic acid : Strong oxidants like KMnO₄/H⁺ convert methyl groups to -COOH.
-
Chromenone moiety : The 4-oxo-4H-chromen-3-yl group is resistant to oxidation but can participate in redox cycling under radical conditions.
Experimental Data :
| Substituent Position | Oxidizing Agent | Product | Yield (%) |
|---|---|---|---|
| 2-Methyl | KMnO₄/H₂SO₄ | 2-COOH | 78 |
| 6-Methyl | CrO₃/AcOH | 6-COOH | 65 |
Reduction Reactions
Selective reductions depend on substituents and reaction conditions:
-
Ketone reduction : NaBH₄ reduces 4-oxo to 4-hydroxyl without affecting ester groups.
-
Nitro group reduction (in derivatives): H₂/Pd-C converts -NO₂ to -NH₂, enabling further functionalization.
Mechanistic Insight :
The 4-oxo group stabilizes intermediates through conjugation, directing reducing agents to specific sites.
Cycloaddition and Ring-Opening Reactions
The hexahydroquinoline core participates in dipolar cycloadditions:
-
With diazo compounds : Forms fused pyrazole rings under Cu(I) catalysis.
-
Ring-opening : Strong acids (e.g., HBr/AcOH) cleave the quinoline ring at the 1,2-bond, yielding linear diketones.
Example :
Steric and Electronic Effects on Reactivity
Crystallographic studies reveal how substituents influence reactivity :
-
Methyl groups : 2- and 7-methyl substituents create steric hindrance, slowing electrophilic substitution .
-
Electron-withdrawing groups : 4-Oxo and ester functionalities increase electrophilicity at C-5 and C-8.
Key Data :
| Substituent | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|
| 2,7,7-Trimethyl | 1.2 |
| 4-(4-Fluorophenyl) | 3.8 |
Industrial and Pharmacological Implications
-
Scale-up : Continuous flow reactors achieve 90% purity in multi-step syntheses.
-
Bioactivity : Derivatives show promise as kinase inhibitors and antimicrobial agents, with IC₅₀ values <10 μM in preliminary assays.
This compound’s versatility in organic synthesis and drug development underscores its importance in modern chemistry. Future research should explore photocatalytic and enzymatic modifications to enhance selectivity.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. Its derivatives exhibit activity against various bacteria and fungi. For instance:
- A study published in Pharmaceutical Biology highlighted that derivatives of hexahydroquinoline compounds showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells:
- A case study from European Journal of Medicinal Chemistry reported that certain hexahydroquinoline derivatives exhibited cytotoxic effects on human cancer cell lines .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- A study found that compounds with this structure could reduce inflammation in animal models by inhibiting pro-inflammatory cytokines .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes some key synthetic routes:
| Synthetic Route | Starting Materials | Key Reaction Conditions | Yield (%) |
|---|---|---|---|
| Route A | Aniline & Acetic Acid | Reflux in ethanol | 85 |
| Route B | Cyclohexanone & Ethyl Acetoacetate | Base-catalyzed condensation | 78 |
| Route C | Benzaldehyde & Malonic Acid | Acidic medium | 90 |
Case Study 1: Antibacterial Activity
In a comparative study conducted by researchers at a prominent university (2023), methyl 4-oxo derivatives were tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Efficacy
A clinical trial involving methyl 4-oxo derivatives was conducted to assess their efficacy against breast cancer cells. The findings revealed that these compounds induced apoptosis in cancer cells through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, modulating biological processes such as oxidative stress, inflammation, and cell proliferation. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Structural and Substituent Variations
The core structure of methyl 4-oxo-hexahydroquinoline-3-carboxylate is modified in analogs by varying substituents at positions 2, 4, and 7, as well as the ester group (Table 1). Key structural differences include:
- Position 4 : Aryl or heteroaryl groups (e.g., 4-chlorophenyl, 3-hydroxyphenyl) influence electronic properties and biological activity .
- Position 2 : Methyl or trifluoromethyl groups affect steric bulk and metabolic stability .
- Ester Group : Ethyl, benzyl, or cyclohexyl esters alter lipophilicity and bioavailability .
Table 1: Key Structural Analogs and Physicochemical Properties
Table 2: Catalytic Performance in Selected Syntheses
Key SAR Insights :
Crystallographic and Spectroscopic Features
- Crystal Packing: Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate crystallizes in monoclinic systems, with functional groups at C14 influencing hydrogen bonding .
- NMR Data: Protons on the hexahydroquinoline core resonate at δ 1.07–2.95 ppm (¹H NMR), while carbonyl carbons appear at δ 165–175 ppm (¹³C NMR) .
Q & A
Q. What are the standard synthetic routes for Methyl 4-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives?
The compound is typically synthesized via the Hantzsch reaction, involving cyclohexane-1,3-dione, β-keto esters (e.g., methyl acetoacetate), ammonium acetate, and substituted aldehydes. Solvent-free conditions or catalysts like magnetic graphene oxide-fucoidan composites enhance yields (up to 92%) and reduce reaction times. For example, ionic liquid-assisted methods achieve >99% purity in polyhydroquinoline derivatives .
Q. How is the crystal structure of this compound resolved, and what conformational features are critical?
Single-crystal X-ray diffraction (SXRD) using SHELXL refinement reveals a distorted boat-chair conformation for the dihydropyridine ring and an envelope conformation for the fused cyclohexanone ring. The dihedral angle between aromatic and heterocyclic planes averages 86.1°, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice (space group P21/c, Z = 4, R1 < 0.07) .
Q. What spectroscopic techniques validate the structural integrity of synthesized derivatives?
1H/13C NMR (500 MHz, CDCl3) confirms regioselectivity, with characteristic signals for ester carbonyls (δ 165–170 ppm) and aromatic protons (δ 6.8–8.2 ppm). IR spectra show ν(C=O) stretches at 1700–1750 cm⁻¹. High-resolution mass spectrometry (HRMS) provides molecular ion validation within 3 ppm error .
Advanced Research Questions
Q. How do substituents at the 4-position influence biological activity in SAR studies?
Electron-withdrawing groups (e.g., nitro, bromo) at the 4-phenyl position enhance cardiomyogenic inhibition (e.g., compound 32: IC50 1.2 μM in rat cardiomyocytes). Trimethyl substitutions at 2,7,7 positions improve metabolic stability, while hydroxyl groups reduce cytotoxicity in fibroblast assays (EC50 > 50 μM) .
Q. What methodologies resolve discrepancies between computational and experimental photostability data?
Multivariate QSPR models (PLS regression, R² > 0.85) correlate Hammett constants (σ) and molar refractivity (MR) with photodegradation rates. For nitro-substituted derivatives, TD-DFT calculations (B3LYP/6-31G*) predict λmax within 10 nm of experimental UV-Vis data, addressing outliers via solvent polarity corrections .
Q. How do crystal packing forces affect the observed vs. calculated molecular geometry?
Hirshfeld surface analysis identifies dominant H···O (25–30%) and C···H (15–20%) interactions. Discrepancies in torsion angles (e.g., C3-C4-C5-C6) between SXRD and gas-phase DFT optimizations (Δ > 5°) arise from lattice strain, resolved using periodic boundary condition calculations (CASTEP) .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of hexahydroquinolines?
Chiral enzymatic catalysis (e.g., lipase B) achieves >90% ee for (R)-isomers via kinetic resolution of racemic esters. Racemization during LiOH-mediated hydrolysis is minimized by low-temperature (0–5°C) saponification, as shown for trifluoromethyl-substituted derivatives .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity reports for antioxidant vs. pro-oxidant effects?
Redox activity depends on substituent electronic profiles: Nitro groups induce pro-oxidant behavior (ROS ↑ 40% in 3T3 cells), while methoxy derivatives show radical scavenging (IC50 12 μM in DPPH assays). Conflicting studies often neglect solvent polarity effects on redox potentials, requiring cyclic voltammetry validation .
Q. Why do some derivatives exhibit unexpected antibacterial activity despite low logP values?
Molecular dynamics simulations reveal membrane penetration via cation-π interactions between protonated quinoline nitrogens and lipid headgroups. For 4-(2-chlorophenyl) analogs, MIC values (8 μg/mL against S. aureus) correlate with binding free energies (−35 kcal/mol) to FabI enoyl reductase .
Methodological Challenges
Q. What crystallographic software settings are critical for refining disordered solvent molecules?
SHELXL’s PART instructions and ISOR restraints mitigate disorder in cyclohexanone rings. For high Z' structures (e.g., Z' = 2), twin refinement (TWIN/BASF) corrects for pseudo-merohedral twinning, improving Rint < 0.05 .
Q. How to validate force field parameters for MD simulations of hexahydroquinoline-protein complexes?
AMBER ff19SB parameters are cross-validated with QM/MM (MP2/cc-pVTZ) interaction energies for key residues (e.g., Tyr452 in CaV1.2). RMSD < 1.5 Å over 100 ns trajectories confirms stability, with MM-PBSA binding energy errors < 10% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
